![molecular formula C10H11N3S B12936118 2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 88251-73-4](/img/structure/B12936118.png)
2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline is a compound that features an imidazole ring substituted with a methyl group at the 4-position and a thioaniline group at the 2-position. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The presence of the imidazole ring in this compound suggests potential biological activity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioaniline group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Aplicaciones Científicas De Investigación
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-((4-Methyl-1H-imidazol-2-yl)thio)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition or activation. The thioaniline group can interact with biological membranes, potentially disrupting cellular processes. The exact pathways and targets would depend on the specific application and require further research .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylimidazole: Lacks the thioaniline group, making it less versatile in certain reactions.
2-Mercaptoaniline: Lacks the imidazole ring, reducing its potential biological activity.
Benzimidazole: Contains a fused benzene ring, which alters its chemical properties and reactivity.
Uniqueness
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline is unique due to the combination of the imidazole ring and the thioaniline group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity compared to similar compounds .
Propiedades
Número CAS |
88251-73-4 |
|---|---|
Fórmula molecular |
C10H11N3S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline |
InChI |
InChI=1S/C10H11N3S/c1-7-6-12-10(13-7)14-9-5-3-2-4-8(9)11/h2-6H,11H2,1H3,(H,12,13) |
Clave InChI |
FAJUVAGUBXQHRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1)SC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


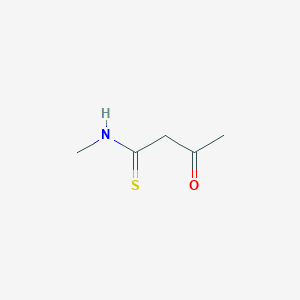

![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)

![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)
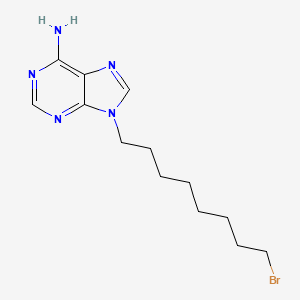

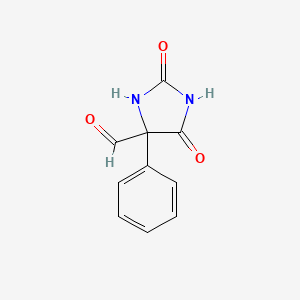

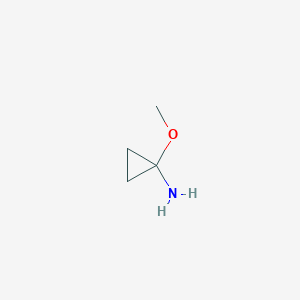
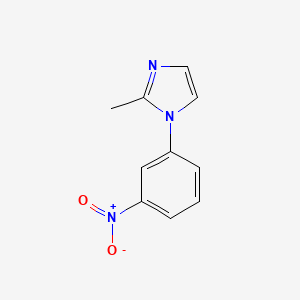
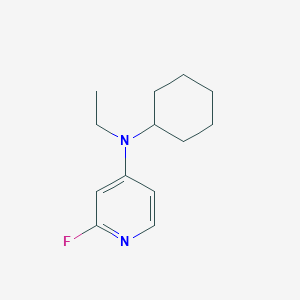

![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
